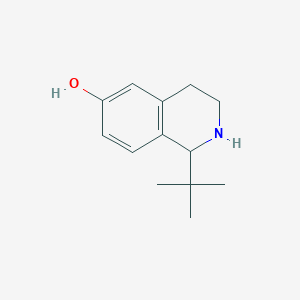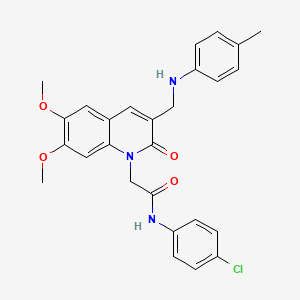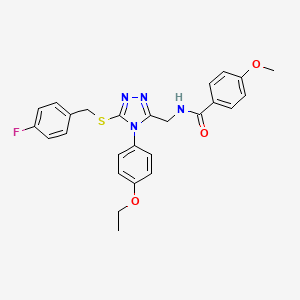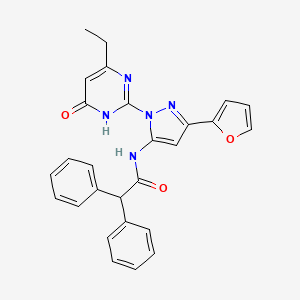
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a type of isoquinoline, which is a benzene ring fused to a pyridine ring. Isoquinolines are a large group of natural products . This compound has a tert-butyl group attached to it, which is a common substituent in organic chemistry due to its bulky nature.
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrahydroisoquinoline core with a tert-butyl group attached at the 1-position and a hydroxyl group (-OH) attached at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the hydroxyl group .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations. It shows excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, providing a novel synthetic route from cheap and readily available materials. This molecule has undergone a full industry standard preclinical development program, offering critical information for developing antimalarials within this class (O’Neill et al., 2009).
Stereoselective Alkylation in Organic Synthesis
1,2,3,4-Tetrahydro-N-pivaloyl-isoquinoline derivatives, related to 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol, demonstrate the potential for stereoselective alkylation, leading to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines. This method provides a synthetic approach to important groups of alkaloids, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis (Huber & Seebach, 1987).
Charge-Transfer Dynamics
The study of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) reveals its intramolecular charge-transfer (ICT) dynamics, offering insights into the coherent and homogeneous ICT dynamics due to its rigid structure. Such findings contribute to understanding the photophysical properties of related compounds and their potential applications in materials science (Park et al., 2014).
Novel Tert-Butoxycarbonylation Reagent
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This reagent offers a high-yield, mild condition route for tert-butoxycarbonylation, showcasing the chemical utility of tetrahydroisoquinoline derivatives in the modification and protection of functional groups (Ouchi et al., 2002).
Marine Drug Synthesis
Synthesis studies on marine drugs utilize tetrahydroisoquinoline derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, as key intermediates. These studies highlight the role of tetrahydroisoquinoline derivatives in the development of antitumor antibiotics and their structural-activity relationship studies, pointing to their significance in medicinal chemistry (Li et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPCBUONWZBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)

![5-methyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896076.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2896080.png)



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2896084.png)
![tert-butyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2896086.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2896088.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide](/img/structure/B2896089.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B2896097.png)